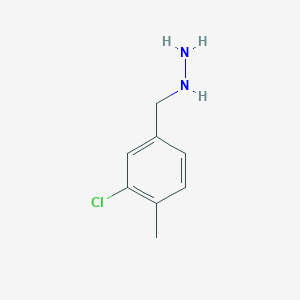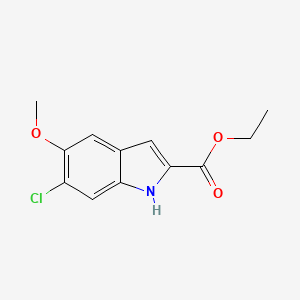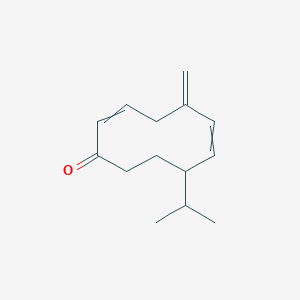![molecular formula C18H13BrN2O2 B8598611 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B8598611.png)
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety linked to an isoindole-1,3-dione structure, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to a series of reactions to introduce the ethyl linker and the isoindole-1,3-dione moiety. Common reagents used in these reactions include bromine, ethylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
科学的研究の応用
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying biological processes and developing new drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and require further research to elucidate .
類似化合物との比較
Similar Compounds
2-bromo-1H-indole: A simpler brominated indole derivative with similar reactivity but lacking the isoindole-1,3-dione moiety.
1H-indole-3-carbaldehyde: Another indole derivative with a different functional group, used in various synthetic applications.
5-bromo-1H-indole-3-acetic acid: A brominated indole derivative with a carboxylic acid group, known for its biological activity.
Uniqueness
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione is unique due to its combination of a brominated indole moiety and an isoindole-1,3-dione structure. This dual functionality provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound for research and development .
特性
分子式 |
C18H13BrN2O2 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC名 |
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H13BrN2O2/c19-16-12(11-5-3-4-8-15(11)20-16)9-10-21-17(22)13-6-1-2-7-14(13)18(21)23/h1-8,20H,9-10H2 |
InChIキー |
VXBLQUYRIMFPJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(NC4=CC=CC=C43)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester](/img/structure/B8598562.png)



![1-Propanesulfonic acid, 3-[(2-hydroxyethyl)amino]-](/img/structure/B8598577.png)



![2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole](/img/structure/B8598590.png)



